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Compound of Interest

Compound Name: TP-050

Cat. No.: B12410530

KER-050 is an investigational therapeutic designed to treat cytopenias, such as anemia and
thrombocytopenia, by modulating the transforming growth factor-beta (TGF-[3) superfamily

signaling pathway. It acts as a ligand trap, binding to and inhibiting a subset of TGF-f3 ligands
that negatively regulate hematopoiesis.

In-Vitro & In-Vivo Performance Data

© 2025 BenchChem. All rights reserved. 1/15 Tech Support


https://www.benchchem.com/product/b12410530?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12410530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Parameter In-Vitro/In-Vivo  Model Key Results Reference
Dose-dependent
increases in RBC
number,

Red Blood Cell _

) Cynomolgus hematocrit, and
(RBC) In-Vivo ] [1]
] Monkeys hemoglobin
Production

observed after
subcutaneous

administration.

i Healthy Human
Platelet Count In-Vivo
Volunteers

Robust, dose-
dependent
increases in
platelet count
observed after a
single dose. A
dose of 4.5
mg/kg resulted in
an increase of
>30 x 10° cells/L.

Erythroid
Maturation

In-Vivo C57BL/6 Mice

Promotes

terminal

maturation of
late-stage

erythroid

precursors and 2l
expands the
early-stage

precursor

population.

Thrombopoiesis In-Vivo C57BL/6 Mice

A single 10 [3]
mg/kg

intraperitoneal

dose resulted in

a >2-fold

increase in
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circulating
platelet counts
and percent of
CD41+ bone
marrow cells
(megakaryocyte
marker) at 12
hours post-

treatment.

RKER-050
increased the

percentage of

megakaryocytes
producing

Proplatelet ] Mouse Bone

) In-Vitro proplatelets and [3]

Formation Marrow Cells ]
partially rescued
the inhibitory
effects of Activin
A on proplatelet
formation.
51.8% of

. i evaluable
Clinical Efficacy )
) i Human Phase 2 patients
(Lower-Risk In-Vivo ) ) [4]
Trial achieved an

MDS) _
overall erythroid
response.
Treatment with
KER-050 at 0.75

Clinical Efficacy Vi Human Phase 2 mg/kg resulted in

n-Vivo

(Myelofibrosis) Trial increased
reticulocytes and
platelets.

Experimental Protocols
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* In-Vivo Murine Studies (Thrombopoiesis): 8-14-week-old C57BL/6 mice received a single
intraperitoneal dose of RKER-050 (a research form of KER-050) at 10 mg/kg. Platelet
number, percentage of CD41+ cells, and ploidy were assessed at multiple timepoints post-
dose[3].

 In-Vitro Proplatelet Formation Assay: Lineage-negative cells were isolated from the bone
marrow of untreated mice and cultured with thrombopoietin and hirudin for 3 days. Enriched
megakaryocytes were then cultured with vehicle, RKER-050, Activin A, or a combination for
16-18 hours to assess the percentage of megakaryocytes producing proplatelets[3].

e Phase 2 Clinical Trial in Lower-Risk MDS: Patients with very low-, low-, or intermediate-risk
myelodysplastic syndromes received KER-050. The safety and efficacy were evaluated, with
the primary efficacy endpoint being erythroid response[4][5].

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of KER-050 and a generalized

workflow for its evaluation.
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Caption: KER-050 Mechanism of Action.
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Caption: General Drug Development Workflow.

NS-050/NCNP-03: An Exon-Skipping Therapy for
Duchenne Muscular Dystrophy

NS-050/NCNP-03 is an investigational antisense oligonucleotide designed to treat Duchenne
muscular dystrophy (DMD) in patients with mutations amenable to exon 50 skipping. By
inducing the cellular machinery to "skip" over exon 50 of the dystrophin pre-mRNA, it aims to
restore the reading frame and enable the production of a truncated but functional dystrophin
protein.
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In-Vitro & In-Vivo Performance Data

Quantitative in-vitro and in-vivo data on the efficacy of NS-050/NCNP-03 are not yet publicly
available as the Phase 1/2 clinical trial (Meteor50) is currently ongoing. The primary objectives
of this trial are to assess safety, tolerability, pharmacokinetics, and dystrophin protein levels in
skeletal muscle[6][7].

Parameter In-Vitro/In-Vivo  Model Key Endpoints  Reference

Quantification of

) dystrophin
Dystrophin i Ambulant Boys o
) In-Vivo ) protein in [6]
Production with DMD
skeletal muscle
biopsies.
Assessment of
Muscle Strength ] Ambulant Boys )
. In-Vivo _ muscle function [7]
& Mobility with DMD N
and mobility.
Safety & ) Ambulant Boys Monitoring of
. In-Vivo ) [6]
Tolerability with DMD adverse events.

Experimental Protocols

e Meteor50 Phase 1/2 Clinical Trial: A two-part, multicenter study in ambulant boys aged >4 to
<15 years with a confirmed DMD gene mutation amenable to exon 50 skipping.

o Part 1. Randomized, double-blind, placebo-controlled, multiple-ascending dose study to
evaluate safety, tolerability, and pharmacokinetics. Participants receive escalating
intravenous doses of NS-050/NCNP-03 or placebo once weekly[8].

o Part 2: Open-label study where participants receive the maximum tolerated dose once
weekly for 24 weeks to evaluate dystrophin protein levels and clinical efficacy[6].

Signaling Pathway and Experimental Workflow
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Caption: NS-050 Mechanism of Action.

TP-05 (Lotilaner): An Oral Prophylactic for Lyme

Disease

TP-05 is an oral formulation of lotilaner, an anti-parasitic agent, being investigated for the
prevention of Lyme disease. It is designed to kill ticks that attach to the body before they can

© 2025 BenchChem. All rights reserved.

8/15

Tech Support


https://www.benchchem.com/product/b12410530?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12410530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

transmit the Borrelia burgdorferi bacterium.

In-Vitro & In-Vivo Performance Data
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Parameter

In-Vitro/ln-Vivo

Model

Key Results

Reference

Tick Killing
Efficacy

Ex-Vivo

Human Serum

Serum from
subjects dosed
with TP-05
demonstrated
killing of adult
and nymph ticks
as early as 2
hours post-dose,
with a sustained
effect observed
at Day 151.

[O]110]

Tick Mortality
(Phase 2a)

In-Vivo

Healthy Human

Volunteers

Day 1: Mean tick
mortality of
97.0% (high
dose) and 92.0%
(low dose) vs.
5.0% for placebo
(p < 0.0001).

[11]

Tick Mortality
(Phase 2a)

In-Vivo

Healthy Human
Volunteers

Day 30: Mean
tick mortality of
89.0% (high
dose) and 91.0%
(low dose) vs.
9.0% for placebo
(p <0.001).

[11][12]

Pharmacokinetic ]
In-Vivo
s (Tmax)

Healthy Human
Volunteers

Tmax under fed
conditions
ranged from 5-8

hours post-dose.

[9](10]

Pharmacokinetic
s (Half-life)

In-Vivo

Healthy Human

Volunteers

Approximately 8

weeks.

[O][10]

Safety In-Vivo

Healthy Human

Volunteers

Generally safe

and well-

[O][10]
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tolerated in a
Phase 1b study.
The most
common
treatment-
emergent
adverse event

was headache.

Experimental Protocols

e Phase 1b "Callisto" Trial: A randomized, double-blind, single- and multiple-ascending dose
study in healthy subjects to evaluate the safety, tolerability, food-effect, and
pharmacokinetics of TP-05. An ex-vivo tick killing model was used, where ticks were fed on
serum from dosed subjects[9][13].

e Phase 2a "Carpo" Trial: A randomized, double-blind, placebo-controlled trial to evaluate the
efficacy of a single dose of TP-05 in killing sterile, non-disease carrying ticks attached to the
skin of healthy volunteers. Tick mortality was assessed 24 hours after placement at Day 1
and Day 30[11][12].

Signaling Pathway and Experimental Workflow
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Caption: TP-05 Mechanism of Action.

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://academic.oup.com/ofid/article/10/Supplement_2/ofad500.2138/7447560
https://drug-dev.com/tarsus-announces-positive-topline-data-from-phase-1b-callisto-trial-initiates-phase-2a-carpo-human-tick-kill-trial-evaluating-tp-05-a-novel-oral-therapeutic-for-the-prevention-of-lyme-disease/
https://www.vax-before-travel.com/potential-demand-lyme-disease-protection-2024-02-25
https://synapse.patsnap.com/article/positive-phase-2a-carpo-trial-outcomes-for-tp-05-lyme-disease-prevention
https://www.benchchem.com/product/b12410530?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12410530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Phase 1b (Callisto Trial)

Evaluate Safety, Tolerability,
and Pharmacokinetics
in Healthy Volunteers

;

Ex-Vivo Tick Kill Assay
(Tick feeding on subject serum)

Positive results lead to

Phase 2a (Carpo Trial)

Evaluate In-Vivo Efficacy
(Tick mortality on subjects)

Confirm Safety & Tolerability

Click to download full resolution via product page

Caption: TP-05 Clinical Trial Workflow.

Comparative Summary

While a direct head-to-head comparison is not feasible due to their different therapeutic
indications and mechanisms of action, the following table summarizes the key characteristics of
each compound.
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Feature

KER-050
(Elritercept)

NS-050/NCNP-03

TP-05 (Lotilaner)

Therapeutic Area

Hematology (Anemia,

Thrombocytopenia)

Rare Disease
(Duchenne Muscular

Dystrophy)

Infectious Disease
(Lyme Disease

Prophylaxis)

Mechanism of Action

TGF-B Superfamily
Ligand Trap

Antisense

Oligonucleotide (Exon

Skipping)

GABA-gated Chloride

Channel Inhibitor

Target

Activin A, Activin B,
GDFS8, GDF11

Dystrophin pre-mRNA
(Exon 50)

Parasite-specific
GABA-gated Chloride

Channels

Primary Effect

Promotes

hematopoiesis

Production of
truncated, functional

dystrophin

Kills ticks

Development Stage

Phase 2 Clinical Trials

Phase 1/2 Clinical

Trial

Phase 2a Clinical Trial

Completed

This guide provides a snapshot of the publicly available data for KER-050, NS-050, and TP-05.
As clinical development for these compounds is ongoing, further data will become available

that will allow for a more comprehensive understanding of their respective safety and efficacy

profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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